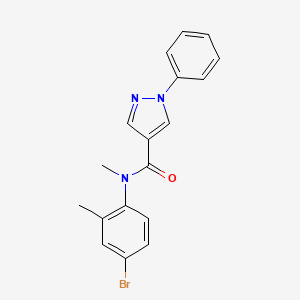![molecular formula C9H8BrN3O2 B7683211 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has a bromine atom attached to it, along with an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a range of research applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This results in the inhibition of downstream signaling pathways that are activated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one are varied. It has been found to have anti-inflammatory effects, and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anti-cancer effects, and has been used in the study of several types of cancer. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its potency as a kinase inhibitor. It has been found to be effective at inhibiting several different kinases, making it a useful tool for studying kinase signaling pathways. Additionally, it has been found to have low toxicity, making it a relatively safe compound to use in experiments.
One of the limitations of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its solubility. It is not very soluble in water, which can make it difficult to work with in some experimental settings. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one. One area of interest is in the study of its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, and could potentially be used to slow the progression of diseases such as Alzheimer's and Parkinson's.
Another potential future direction for research is in the study of its use as a tool for studying kinase signaling pathways. By using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one to inhibit specific kinases, researchers could gain a better understanding of the role that these kinases play in various cellular processes.
Overall, 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a versatile and useful compound that has a range of potential applications in scientific research. Its potency as a kinase inhibitor, along with its low toxicity, make it a valuable tool for studying a variety of cellular processes.
Méthodes De Synthèse
The synthesis of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the reaction of 2-bromo-3-hydroxypyridine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which is then followed by a dehydration reaction. This method has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein kinases. It has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK. Additionally, it has been used in the study of cancer cell proliferation, and has been found to inhibit the growth of several types of cancer cells.
Propriétés
IUPAC Name |
3-bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-6-11-8(12-15-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPBFOJFLDFLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)

![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)
![Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B7683218.png)
![(4Z)-2-ethyl-4-[(4-methoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683224.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)